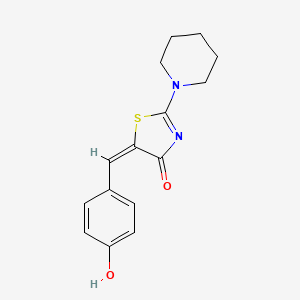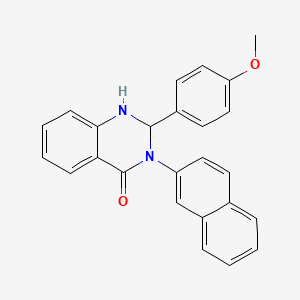![molecular formula C22H24N2O5S B15013270 Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines naphthalene, pyrimidine, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The reaction mixture is then subjected to steam distillation and extraction with ethyl acetate to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or naphthalene groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
- Ethyl 2-[4-(2-ethoxy-1,1-dimethyl-2-oxoethoxy)phenoxy]-2-methylpropanoate
Uniqueness
ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propiedades
Fórmula molecular |
C22H24N2O5S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-4-27-17(25)12-29-16-11-10-14-8-6-7-9-15(14)19(16)20-18(21(26)28-5-2)13(3)23-22(30)24-20/h6-11,20H,4-5,12H2,1-3H3,(H2,23,24,30) |
Clave InChI |
HLOGSOJDBYVVJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({N'-[(1E)-1-{[11'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15013195.png)
![2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B15013207.png)
![N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013211.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15013213.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide](/img/structure/B15013254.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15013260.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15013283.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
